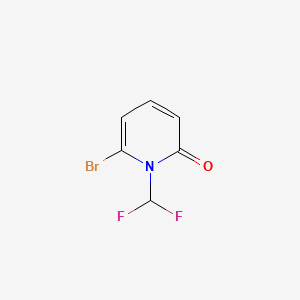
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 1st position of the pyridin-2(1H)-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of pyridin-2(1H)-one followed by the introduction of the difluoromethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethylation is often carried out using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Various substituted pyridin-2(1H)-one derivatives.
Oxidation Products: Pyridin-2(1H)-one N-oxides.
Reduction Products: Pyridin-2(1H)-one amines.
Coupling Products: Biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- 6-Chloro-1-(difluoromethyl)pyridin-2(1H)-one
- 6-Fluoro-1-(difluoromethyl)pyridin-2(1H)-one
- 6-Iodo-1-(difluoromethyl)pyridin-2(1H)-one
Comparison: 6-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C6H4BrF2NO |
|---|---|
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
6-bromo-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(11)10(4)6(8)9/h1-3,6H |
Clé InChI |
MRRCOQBWLSFNCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C(=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















